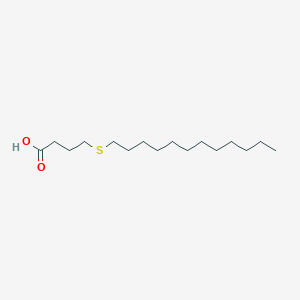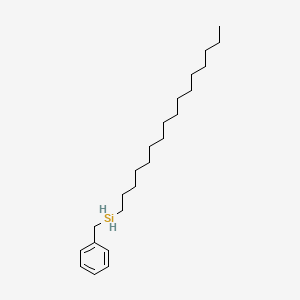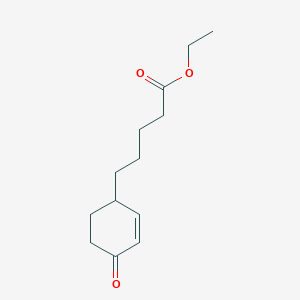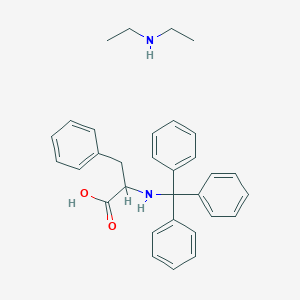
N-Trityl-L-phenylalanine Diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-L-phenylalanine Diethylamine is a compound with the molecular formula C32H36N2O2. It is a derivative of L-phenylalanine, where the amino group is protected by a trityl group (triphenylmethyl group), and it is complexed with diethylamine. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Trityl-L-phenylalanine Diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding L-phenylalanine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylalanine derivatives, while reduction can produce L-phenylalanine.
Scientific Research Applications
N-Trityl-L-phenylalanine Diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino group.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- N-Trityl-L-tyrosine Diethylamine
- N-Trityl-L-histidine Diethylamine
- N-Trityl-L-tryptophan Diethylamine
Uniqueness
N-Trityl-L-phenylalanine Diethylamine is unique due to its specific structure and reactivity. The trityl group provides stability and protection to the amino group, making it an ideal compound for selective reactions in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of deprotection.
Properties
Molecular Formula |
C32H36N2O2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3 |
InChI Key |
BSLKHJZVHGFJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


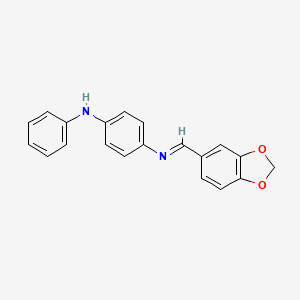


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)




